3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H10Cl2N2O3S2 and its molecular weight is 401.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Cardiac Electrophysiological Activity : Compounds similar to 3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide have been synthesized and studied for their cardiac electrophysiological activities, indicating their potential as selective class III agents for arrhythmia treatment (Morgan et al., 1990).
Antiarrhythmic Activity : Derivatives have shown potent Class III antiarrhythmic activity, suggesting a role in developing treatments for cardiac arrhythmias without affecting conduction (Ellingboe et al., 1992).
Anticancer Research
- Pro-Apoptotic Activities : Certain derivatives have demonstrated significant proapoptotic activities against cancer cell lines, highlighting their potential as anticancer agents (Yılmaz et al., 2015).
Antimalarial and COVID-19 Research
- Antimalarial and Potential COVID-19 Applications : Studies on sulfonamides, including those related to the chemical structure of interest, have explored their antimalarial activities and potential utility against COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Material Science and Chemistry
- Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, closely related to the compound of interest, have been synthesized and evaluated for their gelation behavior, providing insights into the role of methyl functionality and non-covalent interactions in gelation processes (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For example, some thiazole derivatives show significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways related to their biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structures .
Result of Action
Thiazole derivatives are known to have various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide are not fully understood yet. Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
The cellular effects of this compound are also not fully known. Some thiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that the key mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs) involves the suppression of the cyclooxygenase (COX) enzymes .
Properties
IUPAC Name |
3,5-dichloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)11-2-3-12-13(7-11)23-15(18-12)19-14(20)8-4-9(16)6-10(17)5-8/h2-7H,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURLBXLRZVYJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.